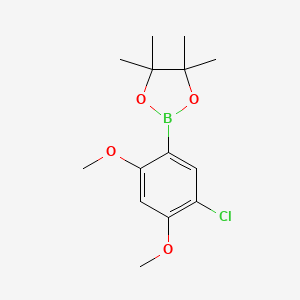
3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid, also known as 3-bromopropylpyrazole-5-carboxylic acid, is a carboxylic acid derivative of pyrazole. It is a white crystalline solid and is soluble in water and organic solvents. It has a molecular weight of 226.1 g/mol and a melting point of 101-103°C. 3-bromopropylpyrazole-5-carboxylic acid has a wide range of applications in scientific research, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
作用機序
3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acidlpyrazole-5-carboxylic acid acts as an inhibitor of the enzyme cytochrome P450 3A4 (CYP3A4). CYP3A4 is an important enzyme involved in the metabolism of drugs and other xenobiotics. By inhibiting this enzyme, 3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acidlpyrazole-5-carboxylic acid can increase the bioavailability of certain drugs, thus allowing for more effective drug delivery.
Biochemical and Physiological Effects
3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acidlpyrazole-5-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme CYP3A4, as mentioned above, and it has also been shown to inhibit the enzyme monoamine oxidase (MAO). This inhibition of MAO can lead to increased levels of serotonin, which can have antidepressant and anxiolytic effects. Additionally, 3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acidlpyrazole-5-carboxylic acid has been shown to have anti-inflammatory and anti-cancer effects in animal models.
実験室実験の利点と制限
3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acidlpyrazole-5-carboxylic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is readily available from commercial sources. Additionally, it is soluble in both water and organic solvents, making it easy to work with. However, there are some limitations to using 3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acidlpyrazole-5-carboxylic acid in laboratory experiments. It is a relatively unstable compound, and it can be easily degraded by light and heat. Additionally, it is toxic and should be handled with caution.
将来の方向性
There are several potential future directions for research involving 3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acidlpyrazole-5-carboxylic acid. One potential direction is the development of more effective inhibitors of CYP3A4 and MAO. Additionally, further research could be done on the anti-inflammatory and anti-cancer effects of 3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acidlpyrazole-5-carboxylic acid. Finally, more research could be done to find ways to stabilize and protect 3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acidlpyrazole-5-carboxylic acid from degradation in order to make it more suitable for use in laboratory experiments.
合成法
3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acidlpyrazole-5-carboxylic acid can be synthesized by the reaction of ethyl bromoacetate with 1-amino-3-methyl-1H-pyrazole-5-carboxylic acid in the presence of sodium hydroxide. The reaction is carried out in a solvent such as toluene or dimethylformamide at a temperature of 80-90°C for several hours. The product is then isolated by filtration and purified by recrystallization.
科学的研究の応用
3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acidlpyrazole-5-carboxylic acid has a wide range of applications in scientific research. It is used as a starting material for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocyclic compounds, and as a component in the synthesis of cyclic peptides. Additionally, 3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acidlpyrazole-5-carboxylic acid has been used in the synthesis of novel antifungal agents, antibiotics, and antimalarial drugs.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid involves the bromination of 1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid followed by purification and isolation of the desired product.", "Starting Materials": [ "1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid", "Bromine", "Acetic acid", "Sodium acetate", "Water" ], "Reaction": [ "To a solution of 1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid (1.0 g, 6.5 mmol) in acetic acid (10 mL) and water (5 mL), add bromine (1.5 mL, 29 mmol) dropwise at room temperature with stirring.", "After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.", "Add sodium acetate (1.5 g, 19 mmol) to the reaction mixture and stir for an additional 30 minutes.", "Pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 20 mL).", "Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.", "Purify the crude product by column chromatography using a mixture of ethyl acetate and hexanes as the eluent to obtain 3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid as a white solid (0.8 g, 70% yield)." ] } | |
CAS番号 |
2090648-14-7 |
製品名 |
3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid |
分子式 |
C7H9BrN2O2 |
分子量 |
233.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



